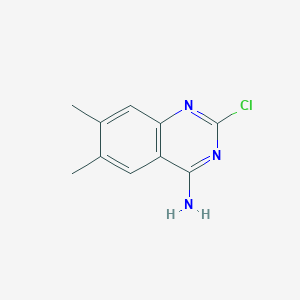

4-Amino-2-chloro-6,7-dimethylquinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The history of quinazoline chemistry dates back to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. chemicalbook.com However, the parent quinazoline molecule was not synthesized until 1903 by Gabriel. chemicalbook.comedqm.eu Quinazoline, also known as 1,3-diazanaphthalene, is a heterocyclic aromatic organic compound with a bicyclic structure composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring fused together. tcichemicals.com The name "quinazoline" was proposed by Widdege. edqm.eu Since these initial discoveries, the field has evolved significantly, with researchers developing numerous synthetic methods to create a vast library of quinazoline derivatives. edqm.eu

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry Research

Nitrogen-containing heterocycles are fundamental building blocks in synthetic and medicinal chemistry. google.comnih.gov These compounds are integral to the structure of many natural products, including vitamins and alkaloids. google.com In fact, over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-containing rings being particularly prevalent. nbinno.com The presence of nitrogen atoms allows for crucial interactions with biological targets, such as forming hydrogen bonds, which is a key aspect of drug design. nih.gov Their structural diversity and ability to modulate properties like solubility and lipophilicity make them indispensable in the development of new therapeutic agents. nbinno.com A significant portion of drugs approved by the U.S. Food and Drug Administration (FDA) contain nitrogen heterocycles, highlighting their importance in pharmaceutical research. nih.gov

Overview of Quinazoline Derivatives as Pivotal Research Objects

Quinazoline derivatives have emerged as a particularly important class of nitrogen heterocycles in research, demonstrating a wide spectrum of biological activities. chemicalbook.comgoogle.com These compounds are investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. google.comresearchgate.net The versatility of the quinazoline core allows for structural modifications that can fine-tune its pharmacological properties. This has led to the development and FDA approval of several quinazoline-based drugs, such as gefitinib, an anticancer agent. tcichemicals.comresearchgate.net The broad utility of these derivatives makes them pivotal objects of study in the quest for novel therapeutics. researchgate.netresearchgate.net

Specific Research Focus on 4-Amino-2-chloro-6,7-dimethylquinazoline within the Quinazoline Class

Within the extensive family of quinazoline derivatives, 4-Amino-2-chloro-6,7-dimethylquinazoline holds a specific and crucial role, primarily as a chemical intermediate. google.comsigmaaldrich.com This compound is a key building block in the synthesis of several alpha-1 adrenoceptor antagonists, including Doxazosin and Terazosin. google.comsigmaaldrich.com Its value in pharmaceutical research stems from its reactive nature, particularly the chloro group at the 2-position, which facilitates nucleophilic substitution reactions for creating more complex molecules. google.com

Research has been conducted on practical, large-scale synthesis methods for this compound to ensure its availability for pharmaceutical production. researchgate.net Synthetic routes often start from materials like veratrole or 3,4-dimethoxy benzaldehyde, proceeding through multiple steps including nitration, reduction, cyclization, and chlorination. nih.gov One documented method involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with ammonia (B1221849). nih.gov Further research has explored the use of 4-Amino-2-chloro-6,7-dimethylquinazoline to synthesize new derivatives with potential anti-inflammatory properties.

Below is a table summarizing the key physicochemical properties of 4-Amino-2-chloro-6,7-dimethylquinazoline.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₀ClN₃O₂ | sigmaaldrich.com |

| Molecular Weight | 239.66 g/mol | sigmaaldrich.com |

| Appearance | Off-white to pale yellow crystalline powder | google.com |

| Melting Point | 262-268 °C (decomposes) | |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | google.com |

| CAS Number | 23680-84-4 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,7-dimethylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-5-3-7-8(4-6(5)2)13-10(11)14-9(7)12/h3-4H,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMRLXOTDIRNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-76-3 | |

| Record name | 886497-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways of 4 Amino 2 Chloro 6,7 Dimethylquinazoline

Retrosynthetic Analysis and Key Precursors for 4-Amino-2-chloro-6,7-dimethylquinazoline

A logical retrosynthetic analysis of 4-Amino-2-chloro-6,7-dimethylquinazoline reveals several potential disconnection points, suggesting various synthetic routes. The primary disconnections involve the C-N bond of the 4-amino group, the C-Cl bond at the 2-position, and the bonds forming the pyrimidine (B1678525) ring of the quinazoline (B50416) core.

This analysis points to a key intermediate: 2,4-dichloro-6,7-dimethylquinazoline (B12337278) . This intermediate can be readily aminated at the more reactive C-4 position to introduce the amino group. Further retrosynthetic disconnection of 2,4-dichloro-6,7-dimethylquinazoline leads to 6,7-dimethylquinazolin-2,4-dione . This dione (B5365651) is a crucial precursor that can be synthesized from appropriately substituted anthranilic acid derivatives.

Therefore, the key precursors for the synthesis of 4-Amino-2-chloro-6,7-dimethylquinazoline are:

3,4-Dimethylaniline: This serves as a common starting material for the synthesis of the substituted benzene (B151609) ring portion of the quinazoline.

Anthranilic acid derivatives: Specifically, 2-amino-4,5-dimethylbenzoic acid is a key precursor for building the quinazoline ring system.

6,7-Dimethylquinazolin-2,4-dione: This is a pivotal intermediate that undergoes chlorination to yield the dichloroquinazoline derivative.

2,4-Dichloro-6,7-dimethylquinazoline: This is the immediate precursor to the final product, which undergoes regioselective amination.

Multi-Step Synthesis Strategies

The synthesis of 4-Amino-2-chloro-6,7-dimethylquinazoline is typically achieved through a multi-step sequence that involves the systematic construction and functionalization of the quinazoline ring.

Initial Cyclization Reactions for Quinazoline Ring Formation

The formation of the quinazoline ring is the foundational step in the synthesis. A common and effective method involves the cyclization of a substituted anthranilamide or anthranilic acid derivative. For the synthesis of the 6,7-dimethyl substituted quinazoline core, the starting material is typically derived from 3,4-dimethylaniline.

One established route begins with the acylation of 2-amino-4,5-dimethylbenzoic acid with a suitable reagent, followed by cyclization. For instance, the reaction of 2-amino-4,5-dimethylbenzoic acid with urea (B33335) or a related synthon can lead to the formation of 6,7-dimethylquinazolin-2,4-dione.

Regioselective Halogenation Procedures, including Chlorination at C-2

With the 6,7-dimethylquinazolin-2,4-dione in hand, the next critical step is the introduction of chloro substituents. This is typically achieved by treating the dione with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. This reaction converts the hydroxyl groups of the tautomeric form of the dione into chloro groups, yielding 2,4-dichloro-6,7-dimethylquinazoline . The reaction proceeds via the formation of a reactive phosphoryl chloride intermediate.

Nucleophilic Amination at C-4 Position

The C-4 position of the 2,4-dichloro-6,7-dimethylquinazoline intermediate is significantly more reactive towards nucleophilic attack than the C-2 position. This enhanced reactivity is attributed to the electronic effects of the nitrogen atom at position 3. Consequently, a regioselective nucleophilic aromatic substitution (SNAr) can be performed to introduce the amino group at the C-4 position.

The reaction involves treating 2,4-dichloro-6,7-dimethylquinazoline with an ammonia (B1221849) source, such as aqueous or alcoholic ammonia, or with an amine in a suitable solvent. The reaction conditions, including temperature and reaction time, can be controlled to ensure selective monosubstitution at the C-4 position, yielding the desired 4-Amino-2-chloro-6,7-dimethylquinazoline .

Introduction and Manipulation of Dimethyl Substituents at C-6 and C-7

The dimethyl substituents at the C-6 and C-7 positions are typically introduced early in the synthetic sequence, starting with a commercially available substituted benzene derivative, such as 3,4-dimethylaniline. This precursor already contains the required dimethyl substitution pattern on the benzene ring. Subsequent reactions to form the quinazoline ring then carry these substituents through the synthetic pathway. This approach avoids the need for potentially complex and low-yielding aromatic C-H functionalization reactions on the quinazoline core itself.

Mechanistic Investigations of Core Reactions

The key transformations in the synthesis of 4-Amino-2-chloro-6,7-dimethylquinazoline are governed by well-understood reaction mechanisms.

The chlorination of 6,7-dimethylquinazolin-2,4-dione with phosphorus oxychloride proceeds through the formation of a dichlorophosphoryl intermediate at the oxygen atoms of the dione. Subsequent intramolecular or intermolecular attack by chloride ions leads to the displacement of the phosphate (B84403) leaving group, resulting in the formation of the dichloroquinazoline.

The regioselective nucleophilic amination at the C-4 position of 2,4-dichloro-6,7-dimethylquinazoline is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds via a Meisenheimer-like intermediate. The attack of the nucleophile (ammonia or an amine) at the C-4 position is favored due to the greater electron deficiency at this position, which is influenced by the adjacent nitrogen atom in the pyrimidine ring. The subsequent loss of a chloride ion from the intermediate restores the aromaticity of the quinazoline ring and yields the final product. Theoretical and experimental studies on related 2,4-dichloroquinazolines have consistently demonstrated the higher reactivity of the C-4 position towards nucleophiles.

Analysis of Nucleophilic Aromatic Substitution Mechanisms on the Quinazoline Ring

The introduction of the amino group at the C4 position of the 2-chloro-6,7-dimethylquinazoline (B12959870) precursor is a critical step, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The quinazoline ring, particularly when substituted with electron-withdrawing groups or when protonated, is susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions of a 2,4-dichloro-6,7-dimethylquinazoline intermediate are excellent leaving groups.

Numerous studies on analogous 2,4-dichloroquinazolines have demonstrated that nucleophilic attack by amines occurs preferentially at the C4 position. researchgate.net This regioselectivity is attributed to the higher electrophilicity of the C4 carbon. Density Functional Theory (DFT) calculations on similar systems have shown that the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. guidechem.com

The mechanism proceeds via a Meisenheimer-like intermediate, where the amine nucleophile adds to the C4 position to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion to restore aromaticity, yielding the 4-amino-2-chloro-6,7-dimethylquinazoline product. The reaction conditions for this SNAr reaction can be modulated, with various amines, solvents, and bases being employed to optimize the yield and reaction time.

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution on Dichloroquinazoline Precursors Based on analogous reactions with 2,4-dichloro-6,7-dimethoxyquinazoline (B120542).

| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) Derivatives | Isopropanol (B130326) | - | Reflux | 6 | researchgate.net |

| 4-(N,N-dimethylamino)-aniline | Dioxane | iPr₂NEt | 80 | 12 | |

| 4-Aminophenol | Dioxane | iPr₂NEt | 80 | 12 |

Elucidation of Cyclization Pathways

The formation of the quinazoline ring itself is a cornerstone of the synthesis. A common pathway starts from an appropriately substituted anthranilic acid or its corresponding nitrile. For the target molecule, this would be 2-amino-4,5-dimethylbenzoic acid or 2-amino-4,5-dimethylbenzonitrile.

One established method involves the reaction of 2-amino-4,5-dimethylbenzoic acid with a cyanate (B1221674) source, such as sodium cyanate in the presence of an acid, to form a urea derivative. This intermediate can then be cyclized under thermal or acidic conditions to yield 6,7-dimethylquinazoline-2,4(1H,3H)-dione. nih.gov

Alternatively, starting from 2-amino-4,5-dimethylbenzonitrile, cyclization can be achieved through various one-pot multicomponent reactions. For instance, reaction with an acyl chloride and ammonium (B1175870) acetate (B1210297) can lead to the formation of the 4-aminoquinazoline ring system. google.com

Once the 6,7-dimethylquinazoline-2,4(1H,3H)-dione is formed, it is converted to the key intermediate, 2,4-dichloro-6,7-dimethylquinazoline. This is typically accomplished by heating with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline. researchgate.netchemicalbook.com

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, environmental impact, and scalability of quinazoline synthesis.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinazoline derivatives. sigmaaldrich.com The application of microwave irradiation can significantly reduce reaction times for both the cyclization and the nucleophilic substitution steps compared to conventional heating methods. nih.govsigmaaldrich.com For example, SNAr reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.gov This rapid heating can also lead to cleaner reactions with fewer byproducts.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Quinazoline Formation

| Reaction Step | Conventional Heating | Microwave Irradiation | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Cyclocondensation | Reflux, several hours | 118°C, 2-45 min | Drastically reduced reaction time | nih.gov |

Development of Green Chemistry Approaches in Quinazoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines to minimize environmental impact. This includes the use of more environmentally benign solvents, such as water or bio-based solvents, and the development of catalyst systems that are more sustainable. sigmaaldrich.com

For instance, iron-catalyzed cyclization reactions in aqueous media have been developed for the synthesis of quinazolinones, offering a greener alternative to traditional methods that may use hazardous solvents and reagents. sigmaaldrich.com Additionally, multicomponent reactions, which combine several starting materials in a single step to form the final product, are inherently more atom-economical and reduce waste. google.com

Optimization for Large-Scale Synthesis and Process Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For a compound like 4-Amino-2-chloro-6,7-dimethylquinazoline, which may serve as a key pharmaceutical intermediate, process optimization is crucial. This involves ensuring the process is cost-effective, safe, and produces a high-purity product consistently.

Studies on the large-scale synthesis of the analogous 4-Amino-2-chloro-6,7-dimethoxyquinazoline (B18945) have highlighted the importance of robust and scalable reaction conditions. This includes the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and avoiding chromatographic purification where possible. For the chlorination of the quinazolinedione precursor, process optimization may involve carefully controlling the amount of phosphorus oxychloride and the reaction temperature to maximize yield and minimize impurities. chemicalbook.com The final amination step is often designed to be a high-yielding reaction that allows for simple isolation of the product by precipitation and filtration. guidechem.com

Purification and Isolation Techniques in Synthetic Chemistry

The final purity of 4-Amino-2-chloro-6,7-dimethylquinazoline is critical, especially if it is intended for pharmaceutical applications. The choice of purification technique depends on the nature of the impurities generated during the synthesis.

Following the SNAr reaction, the crude product is often isolated by precipitation upon cooling or by adding the reaction mixture to water. researchgate.netguidechem.com The solid can then be collected by filtration and washed with appropriate solvents to remove residual reagents and byproducts.

For higher purity, recrystallization from a suitable solvent or solvent mixture is a common and effective method. Solvents such as methanol (B129727) or ethanol (B145695) are often employed. In cases where recrystallization is insufficient to remove all impurities, column chromatography may be necessary. For quinazoline derivatives, silica (B1680970) gel is a common stationary phase, with eluent systems typically consisting of mixtures of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), with the structure being confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In 4-Amino-2-chloro-6,7-dimethylquinazoline, the ¹H NMR spectrum is expected to show specific signals corresponding to each type of proton.

The aromatic region would display two singlets for the protons at the C5 and C8 positions of the quinazoline (B50416) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro substituent, as well as the methyl groups. The two methyl groups at the C6 and C7 positions are chemically distinct and would each produce a singlet signal in the aliphatic region of the spectrum. The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-2-chloro-6,7-dimethylquinazoline

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-5 (Aromatic) | 7.0 - 7.5 | Singlet |

| H-8 (Aromatic) | 7.0 - 7.5 | Singlet |

| -NH₂ (Amino) | 5.0 - 6.0 (broad) | Singlet |

| -CH₃ (at C6) | 2.3 - 2.5 | Singlet |

Note: Predicted values are based on typical ranges for similar structures; actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 4-Amino-2-chloro-6,7-dimethylquinazoline will give a distinct signal. The ¹³C NMR spectrum will show signals for the ten carbon atoms of the molecule. The aromatic region will contain eight signals corresponding to the carbons of the quinazoline ring system. oregonstate.edu The chemical shifts of these carbons are influenced by their hybridization and the nature of the attached substituents. Carbons bearing the chloro (C2) and amino (C4) groups are expected at characteristic chemical shifts. The quaternary carbons (C4a, C6, C7, C8a) are typically weaker in intensity. oregonstate.edu The two methyl carbons will appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-2-chloro-6,7-dimethylquinazoline

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C2 | 155 - 165 |

| C4 | 160 - 170 |

| C4a | 110 - 120 |

| C5 | 115 - 125 |

| C6 | 135 - 145 |

| C7 | 135 - 145 |

| C8 | 100 - 110 |

| C8a | 145 - 155 |

| -CH₃ (at C6) | 15 - 25 |

Note: Predicted values are based on typical ranges for similar structures; actual experimental values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary for a complete and unambiguous structural assignment, especially for complex molecules. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this molecule, COSY would primarily confirm the absence of coupling for the singlet aromatic and methyl protons, reinforcing their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This is invaluable for definitively assigning the signals of the protonated carbons. For example, it would link the ¹H signal for H-5 to the ¹³C signal for C-5, the H-8 signal to C-8, and the methyl proton signals to their respective methyl carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations would include:

The H-5 proton showing correlations to C4, C4a, and C7.

The H-8 proton showing correlations to C4a, C6, and C7.

The methyl protons at C6 showing correlations to C5, C7, and C8a.

The methyl protons at C7 showing correlations to C6, C8, and C8a.

The amino protons showing correlations to C4 and C4a.

Collectively, these 2D NMR experiments provide a comprehensive map of the atomic connectivity, leaving no doubt as to the structure of 4-Amino-2-chloro-6,7-dimethylquinazoline. rsc.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a fingerprint of the molecule's composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of 4-Amino-2-chloro-6,7-dimethylquinazoline would exhibit several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretching). researchgate.net The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The fingerprint region (below 1650 cm⁻¹) is particularly informative, containing C=N and C=C stretching vibrations of the quinazoline ring system, typically between 1475-1635 cm⁻¹. nih.gov The N-H bending vibration is also expected in this region. The C-Cl stretch would likely appear as a weaker band in the lower frequency region of the spectrum.

Table 3: Characteristic FTIR Absorption Bands for 4-Amino-2-chloro-6,7-dimethylquinazoline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N / C=C Ring Stretch | 1475 - 1635 |

| N-H Bend | 1500 - 1600 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information that is complementary to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that are strong in the Raman spectrum are often weak in the FTIR spectrum, and vice versa.

For 4-Amino-2-chloro-6,7-dimethylquinazoline, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar or less polar groups. The symmetric stretching of the C=C bonds in the aromatic ring system often gives rise to strong Raman signals. researchgate.net The C-Cl bond, being more polarizable, may also show a distinct Raman peak. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be achieved, further confirming the presence of all key structural features of the molecule. researchgate.netsigmaaldrich.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published data on the high-resolution mass spectrometry of 4-Amino-2-chloro-6,7-dimethylquinazoline, which would provide its exact mass and confirm its elemental composition, could be located.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

There is no available information on the tandem mass spectrometry (MS/MS) analysis of this compound, which would be essential for understanding its fragmentation patterns under mass spectrometric conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Specific UV-Vis spectroscopic data, including absorption maxima (λmax) that would reveal information about the electronic transitions and the extent of conjugation within the 4-Amino-2-chloro-6,7-dimethylquinazoline molecule, has not been reported in the accessible literature.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

A definitive three-dimensional molecular structure of 4-Amino-2-chloro-6,7-dimethylquinazoline, as determined by single-crystal X-ray crystallography, is not publicly available. Such analysis would provide precise bond lengths, bond angles, and crystal packing information.

Computational and Theoretical Chemistry Studies of 4 Amino 2 Chloro 6,7 Dimethylquinazoline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the behavior of molecules.

DFT has been employed to investigate the molecular structure and electronic properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (B18945). A study utilized the B3LYP functional with a 6-311++G(d,p) basis set to perform these calculations, providing a solid theoretical foundation for understanding the molecule's characteristics. Current time information in Boston, MA, US.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For 4-Amino-2-chloro-6,7-dimethoxyquinazoline, the HOMO-LUMO energy gap has been calculated to understand its charge transfer characteristics.

Table 1: Frontier Molecular Orbital Energies for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

| Parameter | Energy (eV) |

| EHOMO | -5.98 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 4.53 |

Data extracted from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

The relatively large energy gap of 4.53 eV suggests that 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a stable molecule.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MESP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential).

In the case of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, the MESP map would likely show negative potential around the nitrogen atoms of the quinazoline (B50416) ring and the oxygen atoms of the methoxy (B1213986) groups, indicating their nucleophilic character. Conversely, positive potential would be expected around the amino group's hydrogen atoms and parts of the aromatic ring, highlighting areas prone to electrophilic interaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which, when compared with experimental results, serve to validate the computed molecular structure.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can be compared with experimental FT-IR spectra. The NIST WebBook provides a gas-phase IR spectrum for 4-Amino-2-chloro-6,7-dimethoxyquinazoline. nist.gov A combined experimental and computational study also presents the FT-IR spectrum of this compound. researchgate.net DFT calculations would typically predict the characteristic vibrational modes, such as N-H stretching of the amino group, C-Cl stretching, and the various vibrations of the quinazoline core and methoxy groups.

Table 2: Experimental 1H NMR Data for a Related Analogue: 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol mdpi.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| OCH3 | 3.91 | s | |

| OCH3 | 3.92 | s | |

| H3' and H5' | 6.82 | d | 8.8 |

| H8 | 7.12 | s | |

| H2' and H6' | 7.41 | d | 8.8 |

| H5 | 7.82 | s | |

| OH | 9.39 | s | |

| NH | 9.68 | s |

Solvent: DMSO-d6, Frequency: 500 MHz

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While specific Molecular Dynamics (MD) simulation studies on 4-Amino-2-chloro-6,7-dimethylquinazoline or its dimethoxy analogue are not found in the reviewed literature, MD simulations are a powerful technique applied to the broader class of quinazoline derivatives to understand their dynamic behavior and interactions with biological targets. nih.govnih.gov

MD simulations treat atoms and bonds as a system of interacting particles, governed by classical mechanics. Over time, the simulation traces the trajectory of each atom, providing insights into:

Conformational Flexibility: How the molecule changes its shape over time.

Solvent Effects: The influence of the surrounding environment on the molecule's conformation and stability.

Binding Stability: When complexed with a biological target, MD can assess the stability of the interaction and identify key binding residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Although no specific QSAR models for 4-Amino-2-chloro-6,7-dimethylquinazoline were identified, numerous QSAR studies have been conducted on various classes of quinazoline analogues, highlighting the utility of this approach.

These studies typically involve:

Dataset Assembly: A collection of quinazoline derivatives with known biological activities (e.g., anticancer, anti-inflammatory) is compiled.

Descriptor Calculation: A wide array of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the observed activity.

QSAR studies on quinazoline analogues have successfully identified key structural features that govern their activity, providing a rational basis for the design of new, more potent compounds.

Development of 2D and 3D QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are pivotal in predicting the activity of novel compounds and in understanding the key molecular features that govern their therapeutic effects. mdpi.com Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been instrumental in the development of quinazoline-based inhibitors targeting various biological entities.

2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules and the surrounding steric and electrostatic fields. researchgate.net

A study on a series of quinazoline-4(3H)-one analogues as EGFR inhibitors led to the development of robust 3D-QSAR models. researchgate.net The best CoMFA and CoMSIA models demonstrated strong internal and external predictive capabilities, with high squared correlation coefficients (R²) and cross-validated correlation coefficients (q²). researchgate.net For instance, a non-linear 2D-QSAR model constructed using a Gene Expression Programming (GEP) algorithm for quinazoline derivatives showed superior stability and predictive power compared to linear models. mdpi.com Furthermore, a 3D-QSAR model for the same series yielded a high q² of 0.63 and an R² of 0.987, indicating a very stable and predictive model. mdpi.com

| QSAR Model Statistics for Quinazoline Derivatives | |

| Model Type | Statistical Parameter |

| 3D-QSAR (CoMFA) | q² |

| R² | |

| 3D-QSAR (CoMSIA) | q² |

| R² | |

| 2D-QSAR (GEP) | R² (training set) |

| R² (test set) | |

| 3D-QSAR | q² |

| R² |

These models provide valuable insights into the structure-activity relationships of quinazoline derivatives, guiding the design of more potent compounds. The contour maps generated from these models highlight the regions where steric bulk, positive or negative electrostatic potential, and other physicochemical properties can be modified to enhance biological activity.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to bind to the target of interest. It uses the principle of molecular similarity, where it is assumed that molecules with similar structures are likely to have similar biological activities. In the context of quinazoline derivatives, LBVS can be employed to identify novel scaffolds by searching for compounds that share pharmacophoric features with known active quinazolines.

Structure-based virtual screening (SBVS), on the other hand, utilizes the 3D structure of the biological target, which is often determined through experimental methods like X-ray crystallography or NMR spectroscopy. Molecular docking, a key component of SBVS, is used to predict the binding mode and affinity of a small molecule to the target protein. A collaborative virtual screening effort successfully identified a 2-Aryl-4-aminoquinazoline series with in vivo efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease, demonstrating the power of this approach.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

In the study of quinazoline derivatives, molecular docking simulations have been instrumental in elucidating the binding interactions with various enzymes and receptors. For instance, docking studies of 2-anilino 4-amino substituted quinazolines against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target revealed that these derivatives exhibited better binding affinities than standard antimalarial drugs. The most stable derivative, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}, showed a high re-rank docking score of -173.528 kcal/mol and an interaction energy of -225.112 kcal/mol.

Another study focused on novel 2,4-disubstituted quinazoline derivatives as butyrylcholinesterase (BuChE) inhibitors for potential Alzheimer's disease treatment. Molecular docking revealed that the most potent compound formed π-π stacking interactions between its quinazoline moiety and the Trp82 residue in the catalytic active site of BuChE.

| Molecular Docking Results for Quinazoline Analogues | | | | :--- | :--- | :--- | :--- | | Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference | | {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} | Pf-DHODH | -173.528 (Re-rank Score) | Not Specified | | | 2,4-disubstituted quinazoline (Compound 6f) | Butyrylcholinesterase (BuChE) | Not Specified | Trp82, Tyr332 | | | 2,4-disubstituted quinazoline (Compound 6h) | Butyrylcholinesterase (BuChE) | Not Specified | Trp82, Tyr332, His438 | | | 2,4-disubstituted quinazoline (Compound 6j) | Butyrylcholinesterase (BuChE) | Not Specified | Trp82, Trp231 | |

These simulations provide a structural basis for the observed biological activities and guide the rational design of new derivatives with improved binding affinities and selectivity.

In Silico Prediction of Molecular Properties for Research Applications (e.g., ADME/T Prediction Models for Prioritization)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity (T), is a critical step in the drug development process. In silico ADME/T prediction models have become increasingly popular as they allow for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, thus reducing the attrition rate in later stages of drug discovery.

Several computational tools and web servers, such as admetSAR, pkCSM, and PreADMET, are available for the prediction of a wide range of ADME/T properties. Studies on various quinazoline derivatives have utilized these tools to evaluate their drug-likeness. For instance, an in silico ADME/T assessment of newly synthesized quinazolinone derivatives showed that the compounds exhibited good blood-brain barrier penetration, intestinal absorption, and were non-carcinogenic. Similarly, pharmacokinetic predictions for 2-anilino 4-amino substituted quinazolines indicated that most derivatives had strong gastrointestinal absorption and did not inhibit key cytochrome P450 enzymes.

| Predicted ADMET Properties for a Quinazoline Analogue | |

| Property | Predicted Value/Classification |

| Blood-Brain Barrier (BBB) Penetration | Good |

| Human Intestinal Absorption | Good |

| Carcinogenicity | Non-carcinogenic |

| AMES Mutagenicity | Not Specified |

| hERG Inhibition | Not Specified |

These in silico predictions are invaluable for prioritizing compounds for further experimental evaluation and for guiding the optimization of their ADME/T properties.

Derivatization and Structure Activity Relationship Sar Investigations of 4 Amino 2 Chloro 6,7 Dimethylquinazoline Analogues

Rational Design Principles for Structural Diversification

The rational design of analogues based on the 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) scaffold is a cornerstone of drug discovery programs targeting a range of diseases. Design principles are typically guided by the goal of modulating the activity of specific macromolecular targets, such as G-protein coupled receptors and protein kinases. nih.govnih.gov The quinazoline (B50416) framework is a known pharmacophore for α1-adrenoceptor antagonists, which are used to treat hypertension. nih.gov

Furthermore, this scaffold has been successfully exploited to develop potent and selective kinase inhibitors for oncology applications. nih.gov The design strategy often involves a structure-based approach, where the known three-dimensional structure of a target protein's binding site is used to guide the synthesis of new derivatives with improved affinity and selectivity. nih.gov By systematically modifying key positions on the quinazoline ring, researchers can fine-tune the compound's steric, electronic, and pharmacokinetic properties to optimize its biological function, leading to the discovery of novel agents for anti-inflammatory, antitumor, and antiviral applications. mdpi.comresearchgate.netnih.gov

Systematic Synthetic Strategies for Modifications at Key Positions

The chemical reactivity of the 4-amino-2-chloro-6,7-dimethoxyquinazoline core is well-defined, allowing for systematic and regioselective modifications at key positions. The synthetic versatility of this scaffold hinges on the differential reactivity of the two chlorine atoms on the pyrimidine (B1678525) ring.

The most common point of diversification on the quinazoline scaffold is the C-4 position. Synthetic routes typically begin with a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) intermediate. researchgate.netresearchgate.net The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C-2. mdpi.com This reliable regioselectivity allows for the introduction of a wide variety of substituents by reacting the dichloro-intermediate with a suitable nucleophile.

For example, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with various substituted anilines in a solvent like isopropanol (B130326) selectively yields the corresponding 4-(aryl-amino)-2-chloro-6,7-dimethoxyquinazoline derivatives. researchgate.net This straightforward and high-yielding reaction enables the creation of large libraries of compounds with diverse groups at the C-4 position, which is crucial for exploring structure-activity relationships.

The chloro group at the C-2 position is less reactive than its counterpart at C-4, a feature that chemists exploit for sequential derivatization. mdpi.com Substitution at C-2 generally requires more stringent reaction conditions, such as higher temperatures or the use of specialized catalysts, compared to substitution at C-4. mdpi.com

This reactivity difference is a powerful tool for creating 2,4-disubstituted quinazolines with different functionalities at each position. For instance, after a primary amine is introduced at the C-4 position, the remaining C-2 chloro group can be displaced by a second nucleophile to generate 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives. nih.gov This stepwise approach is fundamental to the synthesis of compounds like the antihypertensive agent alfuzosin, where distinct side chains are required at the C-2 and C-4 positions for optimal biological activity. nih.gov

The 6,7-dimethoxy substitution pattern on the benzene (B151609) portion of the quinazoline ring is a critical determinant of biological activity for many of its derivatives, particularly α1-adrenoceptor antagonists. nih.gov These groups are typically incorporated into the molecule from the outset of the synthesis, for example, by using a starting material like veratrole (1,2-dimethoxybenzene). google.com

While direct modification of these methoxy (B1213986) groups on the assembled quinazoline ring is not a common strategy, the importance of this region is highlighted by SAR studies. In research on G9a methyltransferase inhibitors, where 6,7-dimethoxyquinazoline (B1622564) analogues are potent binders, replacing the entire benzenoid ring with other cyclic systems like furan (B31954) or thiophene (B33073) led to a complete loss of inhibitory activity. nih.gov This indicates that the benzene ring and its substituents play a crucial role in anchoring the molecule within the target's binding site. In related 4-aminoquinoline (B48711) scaffolds, studies have shown that varying the electronic properties of substituents at the 7-position (analogous to the C-7 position in quinazolines) by using different electron-withdrawing groups directly impacts the molecule's basicity and its interaction with biological targets. nih.gov

Correlations Between Structural Features and Molecular Interactions

In vitro studies have been instrumental in establishing clear correlations between the structural features of 4-amino-2-chloro-6,7-dimethoxyquinazoline analogues and their binding affinity to various macromolecular targets.

For the development of α1-adrenoceptor antagonists , the 6,7-dimethoxyquinazoline core is a well-established pharmacophore. SAR studies have demonstrated that the nature of the side chain at the C-2 position is critical for activity. As shown in the table below, modifying the linker and terminal group of the side chain dramatically influences antihypertensive effects. For example, derivatives with a propanediamine linker showed good activity, whereas those with a structurally similar ethanediamine linker were inactive. nih.gov

| Compound | C-2 Side Chain | Antihypertensive Activity (10 mg/kg, po, SHR) |

| Prazosin Analogue | N-piperazinyl-furoyl | Active |

| Derivative 1 | -NH(CH₂)₂N(acyl) | Inactive |

| Alfuzosin (12) | -NH(CH₂)₃N(acyl) | Active |

| This highlights the precise spatial and electronic requirements for effective binding to the adrenoceptor. nih.gov |

In the context of kinase inhibitors , structure-based design has led to the development of potent PAK4 inhibitors from a 4-aminoquinazoline-2-carboxamide scaffold. nih.gov Optimization of substituents on both the C-4 aniline (B41778) ring and the C-2 carboxamide group was crucial for achieving high potency and selectivity.

Similarly, in the discovery of antiviral agents against MERS-CoV, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized. nih.gov SAR exploration revealed that specific substitutions on the C-4 anilino moiety were key to enhancing inhibitory activity, as detailed in the following table.

| Compound | C-4 Anilino Substituent | IC₅₀ (µM) against MERS-CoV |

| 1 | 3-Chloro, 4-Fluoro | Potent Hit |

| 20 | 3-Chloro, 4-Fluoro (with optimized C-6 substituent) | 0.157 |

| These findings underscore the principle that even minor structural modifications can lead to significant changes in binding affinity and biological function, guiding the iterative process of drug design. nih.gov |

Modulation of Enzyme Inhibition Mechanisms through Structural Alterations

The biological activity of quinazoline derivatives is intrinsically linked to their structural conformation and their ability to interact with specific molecular targets, often enzymes. ijprajournal.com Alterations to the 4-amino-2-chloro-6,7-dimethylquinazoline scaffold can significantly modulate their enzyme inhibition mechanisms. While specific studies on the 6,7-dimethyl analogue are limited, extensive research on the closely related 4-amino-2-chloro-6,7-dimethoxyquinazoline provides significant insights into how structural changes can fine-tune inhibitory activity. The electronic and steric properties of substituents on the quinazoline ring play a crucial role in target binding and selectivity.

Research on 6,7-dimethoxyquinazoline analogues has shown that these compounds are potent inhibitors of various enzymes, including histone deacetylases (HDACs) and receptor tyrosine kinases. ijprajournal.com For instance, derivatives where the 4-amino group is further substituted have shown significant activity. One study identified a potent dual inhibitor of HDAC3 and HDAC6 with an IC50 value of 34 nM and 2.6 nM, respectively, by attaching a sophisticated side chain at the 4-amino position of the 6,7-dimethoxyquinazoline core. ijprajournal.com

The nature of the substituent at the 4-anilino ring is also critical for activity. For example, in a series of 4-anilino-6-aminoquinazoline derivatives developed as potential MERS-CoV inhibitors, the introduction of halide groups on the phenyl ring of the 4-anilino group had a notable impact on potency. A 4-bromo substituent maintained potency, while 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups reduced it. Interestingly, a 4-trifluoromethyl group slightly improved potency. nih.gov Further optimization by modifying the 6-amino position of the quinazoline ring led to a compound with a 3-cyanobenzyl amine that exhibited significantly higher activity, with an IC50 of 0.157 μM. nih.gov

These findings underscore the importance of specific structural features for potent enzyme inhibition. The general principles derived from these studies on related analogues can be extrapolated to the 4-amino-2-chloro-6,7-dimethylquinazoline scaffold, suggesting that similar modifications would likely modulate its enzyme inhibitory profile.

Table 1: Structure-Activity Relationship of 4-Anilino-6-aminoquinazoline Analogues as MERS-CoV Inhibitors

| Compound | R1 (at 4-anilino) | R2 (at 6-amino) | IC50 (μM) |

|---|---|---|---|

| 1 | H | 3-methoxybenzyl | - |

| 6 | 4-Br | H | - |

| 7 | 4-F | H | - |

| 8 | 3-Cl | H | - |

| 9 | 4-CN | H | - |

| 10 | 3-Ac | H | - |

| 11 | 4-CF3 | H | - |

| 19 | 3-Cl, 4-F | 2-cyanobenzyl | No inhibition |

| 20 | 3-Cl, 4-F | 3-cyanobenzyl | 0.157 |

| 21 | 3-Cl, 4-F | 4-cyanobenzyl | 4.8 |

Data sourced from a study on 4-anilino-6-aminoquinazoline derivatives. nih.gov

Scaffold Hopping and Bioisosteric Design within the Quinazoline Framework

To explore novel chemical space and improve the pharmacological properties of quinazoline-based inhibitors, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. These approaches aim to identify new core structures with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics.

Scaffold hopping involves replacing the central quinazoline core with a different heterocyclic system while retaining the key pharmacophoric elements responsible for biological activity. This strategy can lead to the discovery of novel intellectual property and compounds with different physicochemical profiles. For instance, in the quest for new allosteric inhibitors of HIV-1 reverse transcriptase, a scaffold hopping approach was used to transition from thienopyrimidinones to quinazolinone derivatives, resulting in novel and potent inhibitors. nih.gov Another study successfully applied scaffold hopping to design and synthesize quinazolinone derivatives as neuroprotective agents. nih.gov

Bioisosteric replacement is a more subtle modification where an atom or a group of atoms is replaced by another with similar steric and electronic properties. nih.govu-tokyo.ac.jp This can lead to significant changes in the molecule's properties, including its biological activity, selectivity, and toxicity. nih.gov A common bioisosteric replacement for a hydroxyl group is an amino group, as they have similar steric sizes and can both act as hydrogen bond donors and acceptors. u-tokyo.ac.jp

In the context of the quinazoline framework, bioisosteric replacement has been used to develop new anti-inflammatory agents. In one study, a carbon atom in a side chain of a triazinoquinazoline derivative was replaced with a sulfur atom. nih.gov This bioisosteric replacement was found to influence the compound's affinity for COX-1. nih.gov While this example does not directly involve the 4-amino-2-chloro-6,7-dimethylquinazoline core, it illustrates a powerful strategy that could be applied to this scaffold to modulate its biological profile. For example, the methyl groups at the 6 and 7 positions could be replaced with other small, lipophilic groups to fine-tune activity and selectivity.

These advanced design strategies, scaffold hopping and bioisosteric replacement, are integral to modern drug discovery and offer promising avenues for the further development of 4-amino-2-chloro-6,7-dimethylquinazoline analogues as therapeutic agents.

Research Applications and Emerging Potentials Excluding Prohibited Elements

4-Amino-2-chloro-6,7-dimethylquinazoline as a Versatile Synthetic Intermediate

There is a scarcity of specific examples in peer-reviewed literature detailing the use of 4-Amino-2-chloro-6,7-dimethylquinazoline as a building block for complex heterocyclic systems or as a direct precursor for a wide range of diversified quinazoline (B50416) derivatives. While the quinazoline scaffold itself is fundamental to many synthetic pathways, the specific contributions and reaction methodologies starting from the 6,7-dimethyl variant are not well-documented. In contrast, its dimethoxy counterpart is widely cited as a key starting material. scialert.netresearchgate.net

Investigation as Molecular Probes in Biochemical and Biophysical Studies

Exploration of Specific Molecular Target Interactions (Mechanistic In Vitro Research)

Kinase Inhibition Studies (e.g., Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) Polymerase (PARP) Family)

The quinazoline core is a well-known scaffold for kinase inhibitors, with many derivatives targeting EGFR. nih.govnih.gov However, specific mechanistic studies or inhibitory data for 4-Amino-2-chloro-6,7-dimethylquinazoline against EGFR or members of the PARP family could not be located. Research in this area tends to focus on other substitution patterns on the quinazoline ring.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Similarly, while various quinazoline-based compounds have been investigated as inhibitors of Dihydrofolate Reductase (DHFR), there is no specific literature detailing the inhibitory mechanism or potency of 4-Amino-2-chloro-6,7-dimethylquinazoline against this enzyme.

Insufficient Data Available for 4-Amino-2-chloro-6,7-dimethylquinazoline

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is insufficient publically available research to construct a detailed article on the specific chemical compound 4-Amino-2-chloro-6,7-dimethylquinazoline , as per the requested outline.

The vast majority of published research focuses on a closely related analog, 4-Amino-2-chloro-6,7-dimethoxyquinazoline (B18945) . This compound is a well-documented intermediate in the synthesis of various pharmaceuticals, particularly α1-adrenoceptor antagonists. tcichemicals.com Studies on the dimethoxy variant detail its use in the development of these agents and its interaction with biological targets. nih.gov

In contrast, specific data regarding the "dimethyl" variant is exceptionally scarce. While a Chinese patent (CN1749250A) mentions a chemical synthesis process for "2-chloro-4-amino-6, 7-dimethyl quinazoline," the document contains inconsistencies, referencing starting materials like "o-dimethoxy benzene" and "veratrole" which are used to create the dimethoxy, not the dimethyl, structure. google.com This lack of clear and reliable data prevents a scientifically accurate discussion of its specific enzyme interactions and its role in ligand design.

Without dedicated studies on 4-Amino-2-chloro-6,7-dimethylquinazoline, any attempt to detail its "Interaction with Other Relevant Enzyme Systems" or the "Design of Ligands for Receptor Binding and Selectivity Studies" would be speculative and would not meet the required standards of scientific accuracy. The research community has extensively explored the structure-activity relationships of the quinazoline scaffold, but specific findings are highly dependent on the nature and position of substituents on the quinazoline ring. semanticscholar.orgnih.gov Extrapolating data from the dimethoxy analog to the dimethyl compound would be scientifically unsound.

Therefore, the requested article focusing solely on the chemical compound “4-Amino-2-chloro-6,7-dimethylquinazoline” cannot be generated at this time due to a lack of specific and reliable scientific information.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the synthesis of complex heterocyclic compounds like 4-Amino-2-chloro-6,7-dimethylquinazoline is the reliance on traditional methods that can be inefficient and environmentally burdensome. Future research must prioritize the development of "green" and sustainable synthetic routes.

Recent advancements in the synthesis of the broader quinazoline (B50416) class highlight promising avenues. Methodologies such as microwave-assisted synthesis, the use of deep eutectic solvents (DES), and electrochemical reactions are gaining traction. tandfonline.commagnusconferences.comnuk.edu.tw These techniques aim to reduce hazardous waste, lower energy consumption, and improve cost-effectiveness. magnusconferences.com For instance, syntheses using deep eutectic solvents, like choline (B1196258) chloride and urea (B33335), have been shown to be effective for producing quinazolinone derivatives, often serving as precursors. tandfonline.comscilit.com Similarly, metal-catalyzed reactions, which have greatly expanded the applications of quinazolines, are being refined to use more economical and environmentally benign catalysts. magnusconferences.commdpi.com The application of these green principles to the specific multi-step synthesis of 4-Amino-2-chloro-6,7-dimethylquinazoline represents a significant and necessary future direction. researchgate.net

Table 1: Comparison of Synthetic Approaches for Quinazoline Derivatives

| Methodology | Key Features | Advantages | Challenges for Implementation |

|---|---|---|---|

| Traditional Reflux | Often requires high temperatures, long reaction times, and organic solvents. nih.gov | Well-established and understood procedures. | High energy consumption, use of hazardous solvents, potential for low atom economy. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions. nuk.edu.twscilit.com | Drastically reduced reaction times, often improved yields, enhanced reaction selectivity. nih.gov | Requires specialized equipment, scalability can be a concern. |

| Deep Eutectic Solvents (DES) | Utilizes a mixture of hydrogen bond donors and acceptors as the solvent system. tandfonline.com | Biodegradable, low toxicity, recyclable, can act as both solvent and catalyst. scilit.com | Substrate solubility can be limited, viscosity may pose challenges. |

| Electrochemical Synthesis | Uses electrical current to drive chemical reactions, avoiding chemical oxidants/reductants. nuk.edu.twresearchgate.net | High efficiency, mild reaction conditions, environmentally friendly (avoids toxic reagents). researchgate.net | Requires specific electrochemical setups, electrolyte and electrode selection is crucial. |

| Metal-Catalyzed Reactions | Employs transition metals (e.g., Copper, Palladium, Iron) to catalyze bond formation. mdpi.comorganic-chemistry.org | High efficiency and selectivity for complex transformations, broad substrate scope. mdpi.com | Cost of noble metal catalysts, potential for metal contamination in the final product. |

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and compound design. nih.govmdpi.com For quinazoline derivatives, these computational tools can accelerate the identification of promising new structures and predict their biological activities, saving considerable time and resources compared to traditional experimental methods. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like support vector machines (SVM), have already been developed for quinazoline-based inhibitors. nih.gov These models can predict the efficacy of novel compounds against specific biological targets. nih.govresearchgate.net Future research should focus on developing bespoke AI models trained on data specific to 4-Amino-2-chloro-6,7-dimethylquinazoline and its analogs. Such models could predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identify potential off-target effects, and guide the structural optimization of lead compounds for enhanced potency and selectivity. researchgate.net

Table 2: AI and Machine Learning Applications in Quinazoline Research

| AI/ML Technique | Application in Compound Design | Potential Impact on 4-Amino-2-chloro-6,7-dimethylquinazoline Research |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.gov | Rapidly screen virtual libraries of derivatives to prioritize candidates for synthesis. |

| Deep Learning | Identifies complex patterns in large datasets to predict compound efficacy and toxicity. mdpi.com | Design novel derivatives with improved activity profiles and fewer side effects. |

| Molecular Docking | Simulates the binding of a compound to a biological target. nih.govijfmr.com | Elucidate binding modes and guide structural modifications to enhance target affinity. |

| Natural Language Processing | Analyzes scientific literature to extract relationships between compounds, genes, and diseases. mdpi.com | Identify new potential biological targets and applications for the compound. |

Exploration of Novel and Underexplored Reaction Pathways for Functionalization

The versatility of the 4-Amino-2-chloro-6,7-dimethylquinazoline scaffold lies in its potential for functionalization at multiple positions. The chlorine atom at the C2 position and the amino group at the C4 position are primary sites for modification through nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net While these are common strategies, future research should explore more novel and underexplored reaction pathways to create a wider diversity of derivatives.

Microwave-mediated N-arylation has proven to be a rapid and efficient method for synthesizing 4-anilinoquinazolines. nih.gov Further investigation into metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could allow for the introduction of a broad range of aryl, heteroaryl, and alkyl groups at the C2 position, which is currently occupied by a chlorine atom. Additionally, C-H activation strategies, a burgeoning field in organic chemistry, could enable direct functionalization of the quinazoline core and its dimethyl substituents, offering new vectors for structural modification that bypass traditional multi-step synthetic sequences. organic-chemistry.org

Integration of High-Throughput Techniques for Chemical Library Generation and Screening

To fully explore the therapeutic potential of the 4-Amino-2-chloro-6,7-dimethylquinazoline scaffold, the generation and screening of large, diverse chemical libraries are essential. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against various biological targets. nih.gov A significant future challenge is to create a dedicated chemical library based on the 4-Amino-2-chloro-6,7-dimethylquinazoline core.

Quantitative HTS (qHTS) offers a more advanced approach than traditional single-concentration screening. By generating concentration-response curves for every compound in a library, qHTS provides detailed information on potency and efficacy directly from the primary screen, minimizing the false negatives and positives that plague conventional methods. nih.govnih.gov Integrating automated synthesis platforms with qHTS would enable a powerful cycle of library generation and screening, rapidly identifying structure-activity relationships (SAR) and accelerating the discovery of lead compounds for a range of potential therapeutic applications. ku.edu

Collaborative Approaches Combining Experimental and Computational Chemistry for Rational Design

The most effective path forward in leveraging the 4-Amino-2-chloro-6,7-dimethylquinazoline scaffold is through a synergistic approach that tightly integrates computational and experimental chemistry. nih.govijfmr.com This collaborative model, often referred to as rational design, uses computational tools to guide and refine experimental work, leading to a more efficient and targeted research process.

A typical workflow would begin with in silico studies, where molecular docking and molecular dynamics simulations predict how derivatives of 4-Amino-2-chloro-6,7-dimethylquinazoline might interact with specific biological targets. nih.govnih.gov These computational insights would then guide the synthesis of a smaller, more focused set of compounds with a higher probability of success. The synthesized compounds would then be evaluated in experimental in vitro and in vivo assays. The results from these experiments can then be fed back into the computational models to refine them, creating an iterative cycle of design, synthesis, and testing that progressively optimizes the desired properties of the lead compounds. nih.gov This integrated approach has been successfully applied to other quinazoline derivatives and holds immense promise for future research on 4-Amino-2-chloro-6,7-dimethylquinazoline. nih.gov

Compound Reference Table

Q & A

Q. What are the common synthetic routes for 4-amino-2-chloro-6,7-dimethylquinazoline, and how are intermediates characterized?

Answer: A typical synthesis involves chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using thionyl chloride (SOCl₂) in the presence of catalytic DMF. The intermediate 6,7-dimethoxy-4-chloroquinazoline is then aminated via nucleophilic substitution to introduce the amino group. Key characterization methods include:

- Melting Point (mp): 262–268°C (consistent with purity ≥97%) .

- Nuclear Magnetic Resonance (NMR): Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for quinazoline core).

- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) and monitors reaction progress .

Purification often employs recrystallization from ethanol or acetonitrile .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

Answer:

- Elemental Analysis: Matches theoretical values for C₁₁H₁₁ClN₄O₂ (F.W. 239.66) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 239.66 (ESI+) confirms molecular weight.

- Infrared Spectroscopy (IR): Detects N–H stretching (3300–3500 cm⁻¹) and C–Cl absorption (700–800 cm⁻¹) .

- X-ray Crystallography: Resolves crystal packing and confirms substituent positions in advanced studies .

Q. What are the primary pharmacological applications of this compound in academic research?

Answer: It serves as a key intermediate in synthesizing α₁-adrenoceptor antagonists (e.g., Terazosin and Doxazosin) . Studies highlight its role in modulating blood pressure by selectively blocking vascular smooth muscle receptors. Bioactivity is validated via:

- Radioligand Binding Assays: Competes with [³H]-prazosin for α₁-receptor binding .

- In Vivo Models: Reduces mean arterial pressure in hypertensive rats at 1–10 mg/kg doses .

Advanced Research Questions

Q. How can researchers address low solubility of 4-amino-2-chloro-6,7-dimethylquinazoline in aqueous media for biological assays?

Answer: Solubility challenges arise due to its hydrophobic quinazoline core. Strategies include:

- Co-Solvent Systems: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance dispersion .

- Structural Analogues: Introduce polar groups (e.g., hydroxyl or carboxyl) at the 6/7 positions while retaining activity .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What experimental approaches resolve contradictions in reported melting points (e.g., 262–268°C vs. literature discrepancies)?

Answer: Discrepancies may arise from impurities or polymorphic forms. Mitigation involves:

- Differential Scanning Calorimetry (DSC): Identifies polymorphs by analyzing thermal transitions.

- HPLC-Purity Correlation: Correlate melting range with purity thresholds (e.g., >98% yields sharper mp ranges) .

- Recrystallization Optimization: Test solvents (e.g., ethanol vs. acetonitrile) to isolate thermodynamically stable forms .

Q. How can synthesis yield be improved for large-scale production of this compound?

Answer:

- Catalytic Enhancements: Replace SOCl₂ with PCl₅ or POCl₃ for milder chlorination conditions .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining >90% yield .

- Flow Chemistry: Continuous processing minimizes side reactions and improves scalability .

Q. What mechanistic insights explain the pro-apoptotic activity of quinazoline derivatives derived from this compound?

Answer: Derivatives upregulate pro-apoptotic Bax protein while downregulating Bcl-2 in cancer cells. Key methodologies:

Q. How do substituent variations at the 2-chloro and 6,7-dimethoxy positions affect bioactivity?

Answer:

- 2-Chloro Group: Essential for α₁-receptor affinity; replacement with fluorine reduces potency by 10-fold .

- 6,7-Dimethoxy Groups: Enhance metabolic stability but reduce solubility. Methoxy-to-hydroxyl conversion improves water solubility but decreases half-life .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents and test via radioligand displacement assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic conditions?

Answer: Stability varies with pH and temperature. For example:

- pH 1–2 (Simulated Gastric Fluid): Degrades by 40% over 24 h at 37°C.

- pH 7.4 (Physiological Buffer): Stable for >72 h .

Recommended protocols: - LC-MS Stability Screening: Monitor degradation products (e.g., hydrolyzed quinazoline rings).

- Buffered Solutions: Use phosphate or Tris buffers to maintain pH during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.